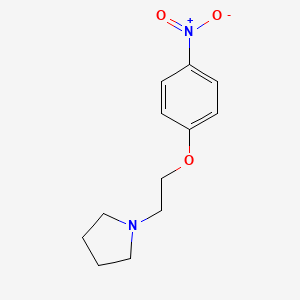

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Descripción

Significance of Pyrrolidine (B122466) Scaffold in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the design and discovery of new therapeutic agents. researchgate.netfrontiersin.org Its prevalence is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov

The significance of the pyrrolidine scaffold can be attributed to several key features:

Structural Versatility: The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, enabling a thorough exploration of pharmacophore space. nih.govnih.gov This non-planar structure, often exhibiting a phenomenon known as "pseudorotation," provides a level of conformational flexibility that is crucial for optimal interaction with biological targets. researchgate.netnih.gov

Stereochemical Complexity: The potential for up to four stereogenic centers allows for the generation of a diverse array of stereoisomers. nih.gov This is particularly important as different stereoisomers of a drug candidate can exhibit varied biological profiles due to their distinct binding modes with enantioselective proteins. researchgate.netnih.gov

Physicochemical Properties: The pyrrolidine nucleus imparts favorable physicochemical properties to molecules, such as improved aqueous solubility, which is a critical factor in drug development. researchgate.net

Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible scaffold for medicinal chemists. organic-chemistry.orgbeilstein-journals.org

The pyrrolidine scaffold is a core component in a wide array of biologically active compounds, including antibacterial, anti-inflammatory, anticancer, and antidiabetic agents. nih.gov Its derivatives have also been investigated for their potential in treating central nervous system diseases. ontosight.ai

Role of Nitrophenoxy Moieties in Bioactive Compounds

The nitrophenoxy group, characterized by a nitro group attached to a phenoxy ring, is another crucial functional moiety in the design of bioactive compounds. The nitro group is a powerful electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, thereby modulating the compound's reactivity and biological activity. ontosight.ai

Nitrophenoxy and other nitro-containing compounds have demonstrated a broad spectrum of biological activities, including:

Antimicrobial Activity: The nitro group is a key feature in many antimicrobial agents. nih.govmdpi.com Its mechanism of action often involves intracellular reduction to form reactive nitro anion radicals, which can induce cellular toxicity and lead to the death of microorganisms. mdpi.com

Anticancer Properties: Certain nitro compounds have been investigated for their potential as anticancer agents. nih.gov

Anti-inflammatory Effects: Nitro-containing molecules have shown promise as anti-inflammatory agents. mdpi.com

Vasodilatory Activity: The nitro group can act as a nitric oxide (·NO) donor through bioreduction. mdpi.com Nitric oxide plays a crucial role in vasodilation, making these compounds potentially useful in cardiovascular applications. mdpi.com

The presence of the nitrophenoxy moiety in a molecule can therefore confer a range of pharmacological properties, making it a valuable component in drug design.

Contextualization of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine within Contemporary Chemical Research

The compound this compound integrates the key structural features of both the pyrrolidine scaffold and the nitrophenoxy moiety. This combination makes it a subject of interest in contemporary chemical research, particularly in the exploration of new bioactive agents.

While specific, in-depth research on this compound itself is not extensively detailed in the provided search results, its structural analogues have been the focus of significant investigation. For instance, structure-activity relationship (SAR) studies on the related compound 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine identified it as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme implicated in inflammatory diseases. nih.gov This suggests that the broader class of N-phenoxypyrrolidines holds therapeutic potential.

The synthesis of related compounds, such as 1-(2-(4-nitrophenoxy)acetyl)pyrrolidin-2-one, has been described, indicating the chemical tractability of this class of molecules. ontosight.ai The study of such compounds often involves their potential as antimicrobial or anti-inflammatory agents. ontosight.ai

Overview of Research Objectives and Scope for the Chemical Compound

Based on the established significance of its constituent moieties, the research objectives and scope for this compound can be outlined as follows:

Synthesis and Characterization: The primary objective would be the development of an efficient and scalable synthesis route for this compound. Subsequent characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its structure and purity. ontosight.ai

Exploration of Biological Activity: A key research focus would be the systematic evaluation of its biological properties. Drawing parallels from its structural components, investigations would likely target:

Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.

Anti-inflammatory activity: Assessing its potential to inhibit key inflammatory pathways.

Anticancer activity: Evaluating its cytotoxic effects on various cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of analogues would be crucial to understand the relationship between the chemical structure and biological activity. This could involve modifications to both the pyrrolidine ring and the nitrophenoxy group.

Computational and Docking Studies: Molecular modeling and docking simulations could be employed to predict potential biological targets and to understand the molecular basis of its activity.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 265654-77-1 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIYRKYHMDDHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329385 | |

| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265654-77-1 | |

| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1 2 4 Nitrophenoxy Ethyl Pyrrolidine

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, the primary disconnection points are the ether linkage (C-O bond) and the bond between the ethyl chain and the pyrrolidine (B122466) ring (C-N bond).

Disconnection Approach:

C-O Bond Disconnection (Ether Bond): This is a logical disconnection, leading to a 4-nitrophenoxide ion (or its synthetic equivalent, 4-nitrophenol) and a 1-(2-haloethyl)pyrrolidine or a similar electrophilic species. This approach points towards a Williamson ether synthesis.

C-N Bond Disconnection: This disconnection breaks the bond between the ethyl group and the pyrrolidine nitrogen, yielding pyrrolidine and a 2-(4-nitrophenoxy)ethyl halide or tosylate. This also suggests a nucleophilic substitution pathway.

The retrosynthetic analysis reveals two primary synthetic equivalents for the key fragments of the target molecule:

| Synthon | Synthetic Equivalent |

| 4-Nitrophenoxide | 4-Nitrophenol (B140041) |

| 1-(2-Hydroxyethyl)pyrrolidine cation | 1-(2-Chloroethyl)pyrrolidine (B1346828) or 1-(2-Bromoethyl)pyrrolidine |

| Pyrrolidine anion | Pyrrolidine |

| 2-(4-Nitrophenoxy)ethyl cation | 2-(4-Nitrophenoxy)ethyl bromide or 2-(4-Nitrophenoxy)ethyl tosylate |

This analysis forms the foundation for designing practical synthetic routes, which will be discussed in detail in the subsequent sections.

Detailed Synthetic Routes and Optimized Reaction Conditions

Based on the retrosynthetic analysis, several synthetic routes can be devised. The most common and efficient methods involve etherification and nucleophilic substitution reactions.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is highly applicable to the synthesis of this compound. byjus.comnumberanalytics.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. byjus.com

In this context, 4-nitrophenol is deprotonated by a suitable base to form the more nucleophilic 4-nitrophenoxide. This is then reacted with a pyrrolidine-containing precursor bearing a good leaving group, such as 1-(2-chloroethyl)pyrrolidine.

Optimized Reaction Conditions:

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 4-Nitrophenol, 1-(2-Chloroethyl)pyrrolidine hydrochloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 50-100 | 1-8 | 50-95 |

| 4-Nitrophenol, 1-(2-Chloroethyl)pyrrolidine hydrochloride | Potassium Carbonate (K2CO3) | Acetonitrile (B52724) | Reflux | 6-12 | Moderate to Good |

| 4-Nitrophenol, 1-(2-Bromoethyl)pyrrolidine hydrobromide | Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | 4-8 | Moderate |

The choice of a strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the phenol (B47542) without competing side reactions. edubirdie.com Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the SN2 reaction. byjus.com

Nucleophilic substitution reactions are fundamental to forming the C-O and C-N bonds in the target molecule. byjus.com The Williamson ether synthesis itself is a classic example of an SN2 reaction. masterorganicchemistry.com

C-O Bond Formation: As detailed in the etherification section, this involves the nucleophilic attack of the 4-nitrophenoxide on an electrophilic carbon of the pyrrolidine-containing precursor. The reaction proceeds best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

C-N Bond Formation: An alternative strategy involves the formation of the C-N bond as the key step. In this approach, pyrrolidine acts as the nucleophile, attacking an electrophilic 2-(4-nitrophenoxy)ethyl derivative.

Reaction Scheme:

4-Nitrophenol is first reacted with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions to form 1-(2-bromoethoxy)-4-nitrobenzene. This intermediate is then reacted with pyrrolidine to yield the final product.

Optimized Conditions for C-N Bond Formation:

| Reactants | Base (for second step) | Solvent | Temperature (°C) |

| 1-(2-Bromoethoxy)-4-nitrobenzene, Pyrrolidine | Triethylamine (as an acid scavenger) | Acetonitrile | Room Temperature to Reflux |

| 1-(2-Bromoethoxy)-4-nitrobenzene, Pyrrolidine | Potassium Carbonate | Dimethylformamide (DMF) | 50-80 |

This two-step approach offers an alternative pathway, though it may be less atom-economical than the direct etherification method.

While not directly reported for the synthesis of this compound itself, multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules, including pyrrolidine derivatives. beilstein-journals.org MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. beilstein-journals.org

For the synthesis of related pyrrolidine structures, three-component reactions of aromatic aldehydes, amines, and a third component like ethyl 2,4-dioxovalerate have been employed to create substituted pyrrolinones. beilstein-journals.org These can then be further functionalized. While a direct MCR for the target molecule is not established, this strategy represents a potential area for future synthetic exploration, offering advantages in terms of efficiency and atom economy.

Regioselectivity and Stereoselectivity in the Synthesis of the Chemical Compound and Analogues

For the synthesis of the achiral target molecule, this compound, stereoselectivity is not a concern. However, regioselectivity can be a factor, particularly when dealing with substituted phenols or pyrrolidines.

In the case of the Williamson ether synthesis with 4-nitrophenol, the reaction is highly regioselective for O-alkylation due to the high acidity and nucleophilicity of the phenolic hydroxyl group.

When synthesizing analogues with substituents on the pyrrolidine ring, both regioselectivity and stereoselectivity become critical. For instance, the synthesis of 2,5-disubstituted pyrrolidines can be achieved with high regio- and diastereoselectivity through methods like the reduction of enamines derived from pyroglutamic acid. rsc.org The choice of starting materials and reaction conditions dictates the stereochemical outcome.

Green Chemistry Approaches and Sustainable Synthetic Strategies for the Chemical Compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. labinsights.nl For the synthesis of this compound, several green chemistry approaches can be considered.

Use of Greener Solvents: Traditional solvents like DMF are effective but have environmental and health concerns. Exploring more benign alternatives such as water, ethanol, or ionic liquids could be a greener approach.

Catalytic Methods: The development of catalytic versions of the Williamson ether synthesis can reduce the amount of waste generated. acs.org For example, using catalytic quantities of a base or employing phase-transfer catalysis can improve efficiency. byjus.com

Microwave-Assisted Synthesis: Microwave-assisted reactions often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. labinsights.nl

Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, which significantly reduces waste. google.com

While specific green synthetic routes for this compound are not extensively documented, the principles of green chemistry provide a framework for optimizing the existing synthetic methods to be more environmentally friendly. acs.org

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural assignment. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., C, CH, CH₂, CH₃).

For 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the 4-nitrophenyl ring, the ethyl bridge, and the pyrrolidine (B122466) ring. The aromatic protons would appear as two doublets in the downfield region due to the electron-withdrawing effect of the nitro group and the ether linkage. The methylene (B1212753) protons of the ethyl bridge (-O-CH₂-CH₂-N-) would present as two triplets, while the protons of the pyrrolidine ring would likely appear as multiplets.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The aromatic carbons would be observed in the 110-165 ppm range, with the carbon attached to the nitro group being the most deshielded. The carbons of the ethyl chain and the pyrrolidine ring would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NO₂) | ~8.2 | ~141 |

| Aromatic CH (ortho to -O-) | ~7.0 | ~115 |

| Aromatic C (ipso to -O-) | - | ~164 |

| Aromatic C (ipso to -NO₂) | - | ~142 |

| Methylene (-O-CH₂-) | ~4.2 (triplet) | ~68 |

| Methylene (-CH₂-N-) | ~2.9 (triplet) | ~55 |

| Pyrrolidine CH₂ (adjacent to N) | ~2.7 (multiplet) | ~54 |

| Pyrrolidine CH₂ (beta to N) | ~1.8 (multiplet) | ~24 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Elucidating Complex Connectivities

Two-dimensional (2D) NMR experiments provide correlation data that helps piece together the molecular puzzle by revealing through-bond and through-space connectivities. libretexts.orgopenpubglobal.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons within the ethyl chain (-O-CH₂-CH₂ -) and within the pyrrolidine ring. It would also confirm the coupling between the ortho and meta protons on the nitrophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignment of each CH and CH₂ group. emerypharma.com

Correlations from the protons of the ether-linked methylene group (-O-CH₂-) to the ipso-carbon of the phenyl ring.

Correlations from the protons of the nitrogen-linked methylene group (-CH₂-N-) to the carbons of the pyrrolidine ring.

Correlations between the aromatic protons and nearby aromatic carbons, further confirming their assignments.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

When a compound is crystallized and subjected to X-ray diffraction, the resulting diffraction pattern allows for the determination of its crystal system, space group, and unit cell dimensions. These parameters define the symmetry and the basic repeating unit of the crystal lattice. While a specific crystallographic study for this compound was not found, analysis of a related compound, 1-(4-Nitrophenyl)pyrrolidine, revealed it crystallizes in the orthorhombic system with the space group Pbca. sci-hub.se This type of data is fundamental to any crystallographic report.

Table 2: Crystallographic Data Collection and Refinement Parameters (Hypothetical)

| Parameter | Value |

| Chemical formula | C₁₂H₁₆N₂O₃ |

| Formula weight | 236.27 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Molecular Conformation and Intermolecular Interactions (Hydrogen Bonding, Stacking)

X-ray diffraction analysis also reveals the molecule's conformation—the spatial arrangement of its atoms. The flexible ethyl ether linkage in this compound would allow for various conformations in the solid state. The analysis would also detail intermolecular interactions that stabilize the crystal packing. researchgate.net For this molecule, potential interactions include:

Weak Hydrogen Bonding: C-H···O interactions involving the hydrogen atoms of the pyrrolidine or ethyl groups and the oxygen atoms of the nitro or ether functionalities are likely.

π-π Stacking: The electron-deficient 4-nitrophenyl rings could engage in π-π stacking interactions with rings of adjacent molecules, contributing to the stability of the crystal lattice.

In a related structure, 1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one (B1211812), the nitro group is nearly coplanar with the phenyl ring, and the crystal structure is stabilized by weak intermolecular C-H···O interactions. uzh.ch

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy by providing its exact mass.

The monoisotopic mass of this compound has been calculated to be 236.11609238 Da. nih.gov This value is crucial for confirming the molecular formula C₁₂H₁₆N₂O₃ in experimental settings.

Table 3: High-Resolution Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | - |

| Molecular Weight | 236.27 g/mol | nih.gov |

| Exact Mass | 236.11609238 Da | nih.gov |

Analysis of the fragmentation pathways, often studied using techniques like electron ionization (EI) or collision-induced dissociation (CID), provides structural information by showing how the molecule breaks apart. mdpi.comnih.gov A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 237.12) would likely involve characteristic cleavages. The most common fragmentation for pyrrolidinophenone cathinones involves α-cleavage at the amine group. researchgate.net A primary fragmentation would be the cleavage of the C-C bond adjacent to the pyrrolidine nitrogen, leading to a stable iminium ion.

Plausible Fragmentation Pathways:

Formation of the Pyrrolidinium Ion: Alpha-cleavage next to the pyrrolidine nitrogen could produce a fragment at m/z 84, corresponding to the [C₅H₁₀N]⁺ ion.

Cleavage of the Ether Linkage: Scission of the bond between the ethyl chain and the phenoxy oxygen could generate a 4-nitrophenoxy radical (139 Da) and an N-ethylpyrrolidine cation (m/z 98).

Formation of the Iminium Ion: The most likely fragmentation would involve the formation of the 1-methylenepyrrolidinium ion and a 4-nitrophenol (B140041) neutral loss, resulting in a major fragment ion.

Table 4: Potential Mass Spectrometry Fragments and Their m/z Values

| Proposed Fragment Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₁₂H₁₇N₂O₃]⁺ | 237.12 |

| [4-nitrophenol+H]⁺ | [C₆H₆NO₃]⁺ | 140.03 |

| [N-(2-hydroxyethyl)pyrrolidine+H]⁺ | [C₆H₁₄NO]⁺ | 116.11 |

| [N-vinylpyrrolidine+H]⁺ | [C₆H₁₀N]⁺ | 96.08 |

| [Pyrrolidinium ion] | [C₄H₈N]⁺ | 70.06 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic analysis is a cornerstone in the structural elucidation of novel compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into the molecule's functional groups and electronic properties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the 4-nitrophenoxy group, the ethyl bridge, and the pyrrolidine ring. By analyzing the vibrational frequencies of the covalent bonds within the molecule, specific functional groups can be identified.

The most prominent and diagnostic peaks would arise from the 4-nitrophenoxy moiety. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as strong bands in the regions of 1500-1530 cm⁻¹ and 1335-1355 cm⁻¹, respectively. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Furthermore, the aryl ether linkage (Ar-O-C) is expected to produce a strong, characteristic absorption band around 1240-1260 cm⁻¹.

The aliphatic portions of the molecule, the ethyl group and the pyrrolidine ring, would be confirmed by C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The C-N stretching of the tertiary amine within the pyrrolidine ring would likely be observed in the fingerprint region, typically between 1100-1200 cm⁻¹. A study on the related compound, 1-(4-Nitrophenyl) pyrrolidine, identified the C-N asymmetric stretching of the heterocyclic ring at 1109.07 cm⁻¹ and the asymmetric CH₂ stretching at 3388.93 cm⁻¹ researchgate.net.

A summary of the anticipated IR absorption bands for this compound is presented in the interactive data table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| > 3000 | C-H Stretch | Aromatic Ring | Medium |

| 2850 - 2960 | C-H Stretch | Pyrrolidine & Ethyl | Medium-Strong |

| 1500 - 1530 | N=O Asymmetric Stretch | Nitro Group (NO₂) | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium |

| 1335 - 1355 | N=O Symmetric Stretch | Nitro Group (NO₂) | Strong |

| 1240 - 1260 | Ar-O-C Stretch | Aryl Ether | Strong |

| 1100 - 1200 | C-N Stretch | Tertiary Amine | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 4-nitrophenoxy group. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the phenoxy ring, is expected to give rise to characteristic absorption bands in the UV region.

Typically, aromatic nitro compounds exhibit two main absorption bands. The first, a high-intensity band usually below 250 nm, is attributed to a π → π* transition of the benzenoid system. The second, a lower intensity band at longer wavelengths (often above 300 nm), is characteristic of the n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group.

For the related compound 1-(4-Nitrophenyl) pyrrolidine, a lower cut-off wavelength of 529 nm was observed, indicating significant absorption in the visible region, which is somewhat unexpected for a simple nitrophenyl compound and may be influenced by crystal packing or other factors researchgate.net. However, for many p-substituted nitrobenzene (B124822) derivatives, the primary π → π* transition is typically observed in the 250-280 nm range, while the n → π* transition can be seen as a shoulder or a distinct band at longer wavelengths. The electronic transitions in this compound are anticipated to be similar to those of other 4-nitrophenyl ethers.

The expected electronic transitions and their corresponding approximate wavelength ranges are detailed in the interactive data table below.

| Wavelength (λmax) Range (nm) | Electronic Transition | Chromophore |

| ~ 250 - 280 | π → π | 4-Nitrophenoxy |

| > 300 | n → π | 4-Nitrophenoxy |

It is important to note that the solvent used for the analysis can influence the exact position of the absorption maxima (λmax) due to solvatochromic effects.

Computational Chemistry and Theoretical Investigations of 1 2 4 Nitrophenoxy Ethyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. nih.govmdpi.comnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. mdpi.commaterialsciencejournal.org

The optimized structure of this compound would show the characteristic bond lengths of the pyrrolidine (B122466) ring, the ether linkage, and the 4-nitrophenyl group. For instance, the C-N bond length of the nitro group is typically around 1.48 Å. materialsciencejournal.org The electronic structure analysis derived from these calculations provides a map of the electron distribution across the molecule, which is fundamental to understanding its chemical properties. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations Note: These are representative values based on similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (Ether) | ~1.37 Å |

| Bond Length | N-O (Nitro) | ~1.23 Å |

| Bond Length | C-N (Pyrrolidine) | ~1.47 Å |

| Bond Angle | C-O-C (Ether) | ~118° |

| Bond Angle | O-N-O (Nitro) | ~124° |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the ether oxygen atom, which are the most nucleophilic regions. Conversely, the LUMO is anticipated to be delocalized over the electron-deficient 4-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. materialsciencejournal.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. hakon-art.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. hakon-art.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap Note: Values are illustrative and typically calculated in electron volts (eV).

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. materialsciencejournal.org The map is plotted on the molecule's electron density surface, with different colors representing different potential values. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents neutral potential.

For this compound, the EPS map would show a significant negative potential (red) around the oxygen atoms of the nitro group, highlighting their role as hydrogen bond acceptors. materialsciencejournal.org A region of positive potential (blue) would likely be found around the hydrogen atoms attached to the pyrrolidine ring, while the aromatic ring would exhibit a more complex potential landscape due to the interplay of the nitro and ether groups. nih.gov

Molecular Dynamics Simulations to Explore Conformational Landscape and Solution Behavior

While DFT calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.govresearchgate.net By simulating the movements of atoms and bonds, MD can reveal the accessible conformations of the molecule, known as the conformational landscape. nih.govmanchester.ac.uk

For a flexible molecule like this compound, with its ethyl linker, MD simulations are essential for understanding how the pyrrolidine and nitrophenyl moieties orient themselves relative to each other in different environments, such as in a solvent like water or chloroform. nih.gov These simulations can identify the most populated conformational states and the energy barriers for converting between them, providing a more complete picture of the molecule's behavior in solution. nih.gov

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. researchgate.net These global reactivity descriptors help in understanding the molecule's stability and its tendency to participate in chemical reactions. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A higher value indicates greater stability. hakon-art.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons, calculated as χ² / (2η). hakon-art.com

Table 3: Illustrative Quantum Chemical Descriptors for this compound Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.5 |

| Electronegativity | χ | 4.5 |

| Chemical Hardness | η | 2.0 |

| Chemical Softness | S | 0.5 |

| Electrophilicity Index | ω | 5.06 |

Supramolecular Chemistry Studies and Non-Covalent Interactions

Supramolecular chemistry investigates chemical systems held together by non-covalent interactions. numberanalytics.com These interactions, though weaker than covalent bonds, are critical in determining the crystal packing of a molecule and its recognition by biological targets. numberanalytics.comfrontiersin.org For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonding: The nitro group's oxygen atoms can act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient nitrophenyl ring can engage in stacking interactions with other aromatic systems.

C-H···π Interactions: Hydrogen atoms from the pyrrolidine or ethyl groups can interact with the face of the aromatic ring.

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the solid state, providing insight into the forces that govern the molecule's supramolecular architecture. nih.govresearchgate.net

In Silico Studies for Mechanistic Insights and Target Prediction

In silico studies, particularly molecular docking, are computational methods used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.net This approach can provide mechanistic insights and help identify potential biological targets.

Given the presence of the pyrrolidine and nitrophenoxy moieties, which are found in various biologically active compounds, this compound could be docked into the active sites of various enzymes to predict its binding affinity and mode of interaction. nih.govnih.gov For instance, related pyrrolidine structures have been studied as inhibitors of enzymes like leukotriene A4 hydrolase. nih.gov Such in silico screening can guide experimental studies by prioritizing potential protein targets and providing hypotheses about the molecule's mechanism of action at a molecular level. nih.gov

Structure Activity Relationship Sar Studies of 1 2 4 Nitrophenoxy Ethyl Pyrrolidine Analogues

Design and Synthesis of Structurally Modified Analogues of the Chemical Compound

The design and synthesis of analogues of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine are foundational to SAR studies. These modifications are strategically planned to probe the impact of various structural features on the compound's interaction with its biological target.

Modifications on the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds due to its ability to provide a three-dimensional structure that can effectively interact with biological targets. nih.gov Modifications to this ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

One common modification involves the introduction of substituents onto the pyrrolidine ring. For instance, in related pyrrolidine-based compounds, the addition of functional groups can alter the molecule's polarity and its ability to form hydrogen bonds. nih.gov Another approach is to alter the ring size, for example, by synthesizing piperidine (B6355638) (a six-membered ring) or azetidine (B1206935) (a four-membered ring) analogues. These changes in ring size can affect the conformational flexibility of the molecule and the orientation of the substituents, thereby influencing binding affinity. silae.it The synthesis of chiral pyrrolidine analogues is also of significant interest, as different stereoisomers can exhibit distinct biological activities. nih.gov

Bioisosteric replacement is another key strategy in modifying the pyrrolidine ring. silae.it This involves substituting the pyrrolidine ring with other five-membered heterocyclic rings, such as tetrahydrofuran (B95107) or thiazolidine (B150603), which have similar steric and electronic properties. silae.it Such modifications can lead to improved pharmacological profiles. The synthesis of these modified pyrrolidine analogues can be achieved through various established synthetic routes, including multi-step syntheses starting from commercially available precursors. nih.govosaka-u.ac.jporganic-chemistry.org For example, aza-cycloaddition reactions and intramolecular cyclizations are common methods for constructing substituted pyrrolidine rings. mdpi.com

Table 1: Examples of Pyrrolidine Ring Modifications and Their Rationale

| Modification Type | Example | Rationale |

| Substitution | Introduction of hydroxyl or methyl groups | To probe for additional binding interactions and alter polarity. |

| Ring Size Alteration | Synthesis of piperidine or azetidine analogues | To modify conformational flexibility and spatial arrangement of substituents. |

| Chiral Synthesis | Preparation of specific enantiomers or diastereomers | To investigate stereochemical influences on biological activity. |

| Bioisosteric Replacement | Substitution with tetrahydrofuran or thiazolidine rings | To improve pharmacokinetic properties while maintaining biological activity. |

Modifications on the Nitrophenoxy Moiety

The nitrophenoxy group in this compound is a critical component for its biological activity. Modifications to this moiety can provide valuable insights into the SAR.

A primary area of investigation is the position and nature of the substituent on the phenyl ring. The nitro group at the para-position is a strong electron-withdrawing group. In SAR studies of the analogous compound 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, the replacement of the outer phenyl ring with other substituents significantly impacted its inhibitory activity on leukotriene A(4) hydrolase. nih.gov Similarly, for this compound, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) can help to elucidate the electronic requirements for activity. rsc.org

Furthermore, the position of the nitro group can be varied (ortho, meta, or para) to understand the spatial requirements of the binding pocket. The synthesis of these analogues typically involves the reaction of a substituted phenol (B47542) with a suitable ethyl-pyrrolidine derivative. drugbank.com For instance, 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride can be reacted with various substituted nitrophenols in the presence of a base to yield the desired analogues.

Bioisosteric replacement of the phenyl ring with other aromatic systems, such as pyridine (B92270), thiophene, or furan, is another strategy to explore the SAR of the nitrophenoxy moiety. silae.it These modifications can alter the compound's electronic distribution, lipophilicity, and metabolic stability.

Table 2: Examples of Nitrophenoxy Moiety Modifications and Their Rationale

| Modification Type | Example | Rationale |

| Substituent Variation | Replacement of the nitro group with cyano, methoxy, or halogen groups | To study the influence of electronic and steric effects on activity. |

| Positional Isomerism | Moving the nitro group to the ortho or meta position | To probe the spatial constraints of the target's binding site. |

| Aromatic Ring Variation | Replacement of the phenyl ring with pyridine or thiophene | To investigate the impact of heteroatoms on binding and pharmacokinetic properties. |

Modifications to the Ethyl Linker

One approach is to alter the length of the linker by synthesizing analogues with one (methylene), three (propyl), or four (butyl) carbon atoms. This helps to determine the optimal distance between the pyrrolidine and nitrophenoxy moieties for effective binding to the target. In studies of similar compounds, changes in linker length have been shown to have a profound impact on potency.

Introducing rigidity into the linker is another important modification. This can be achieved by incorporating double or triple bonds, or by integrating the linker into a cyclic system. A more rigid linker restricts the conformational freedom of the molecule, which can lead to higher binding affinity if the resulting conformation is favorable for interaction with the target. Conversely, a more flexible linker might allow the molecule to adopt a wider range of conformations, potentially increasing the chances of a productive binding event.

The synthesis of these analogues can be accomplished by reacting the desired substituted phenol with pyrrolidine derivatives containing linkers of varying lengths and flexibility. For example, reacting 4-nitrophenol (B140041) with 1-(3-chloropropyl)pyrrolidine (B1588886) would yield an analogue with a three-carbon linker.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.uanih.gov For analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing their synthesis and testing.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is then validated using internal and external validation techniques. A robust QSAR model can provide valuable insights into the key structural features that govern the biological activity of this class of compounds. uran.ua For instance, a QSAR study might reveal that high activity is associated with a specific range of lipophilicity and the presence of an electron-withdrawing group at a particular position on the phenoxy ring.

Stereochemical Influences on Biological Activity

Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. biomedgrid.combiomedgrid.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties. biomedgrid.com This is because the three-dimensional arrangement of atoms in a molecule determines how it fits into the binding site of its target.

For analogues of this compound that contain chiral centers, for example, through substitution on the pyrrolidine ring, it is essential to investigate the influence of stereochemistry on their biological activity. nih.gov The synthesis of individual enantiomers or diastereomers is necessary to evaluate their activities separately. This can be achieved through asymmetric synthesis or by separation of a racemic mixture using chiral chromatography.

In many cases, one enantiomer (the eutomer) is significantly more active than the other (the distomer). ijpsr.com In some instances, the distomer may be inactive or even contribute to undesirable side effects. ijpsr.com Therefore, understanding the stereochemical requirements for activity is crucial for the development of safe and effective drugs. In SAR studies of related chiral pyrrolidine inhibitors, the specific stereochemistry of the pyrrolidine moiety was found to be critical for their binding mode and potency. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.gov A pharmacophore model can be generated based on the structures of a set of active compounds, even in the absence of a known structure for the biological target. nih.gov

For this compound and its active analogues, a pharmacophore model would typically consist of features such as hydrogen bond acceptors (e.g., the oxygen atoms of the nitro group), hydrogen bond donors, hydrophobic regions (e.g., the phenyl and pyrrolidine rings), and positive ionizable groups (e.g., the nitrogen atom of the pyrrolidine ring). The spatial relationships between these features, including distances and angles, are critical components of the model.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This virtual screening approach can significantly accelerate the discovery of new lead compounds. nih.gov The pharmacophore model also serves as a valuable tool for guiding the design of new analogues with improved activity, as it highlights the key interactions that need to be maintained or enhanced.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation

There is currently no publicly available research that identifies and validates specific molecular targets for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. While studies on analogous compounds with a pyrrolidine (B122466) scaffold exist, direct evidence of the molecular targets for this specific compound is not documented in the available literature.

Enzyme Inhibition or Activation Studies

Information regarding the direct effects of this compound on enzyme activity is not available in the current body of scientific literature.

Specific Enzyme Assays and Kinetic Characterization

No specific enzyme assays or kinetic characterization studies for this compound have been published. Therefore, data on its inhibitory or activatory constants (e.g., IC50, Ki, Km) are not available.

Receptor Binding and Ligand-Receptor Interaction Studies

There are no published studies detailing the receptor binding profile or the specific interactions between this compound and any biological receptors.

Molecular Docking and Dynamics Simulations of Compound-Target Complexes

Computational studies, such as molecular docking and dynamics simulations, which could predict the binding of this compound to potential biological targets, have not been reported in the available literature.

Identification of Key Binding Interactions (Hydrogen Bonds, Hydrophobic, π-Stacking)

As there are no available molecular docking or co-crystallization studies, the key binding interactions of this compound with any biological target have not been elucidated.

Cellular Pathway Modulation and Signaling Cascade Analysis

Research investigating the effects of this compound on cellular pathways and signaling cascades has not been found in the public domain.

In Vitro Biological Activities of the Chemical Compound and its Analogues

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities. nih.gov Its unique conformational flexibility and ability to participate in hydrogen bonding and other molecular interactions make it a privileged scaffold in drug design. The diverse therapeutic applications of pyrrolidine analogues, including their use as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, underscore the importance of this heterocyclic system in medicinal chemistry. nih.govnih.gov

The pyrrolidine scaffold is a key component in numerous compounds exhibiting potent anticancer and cytotoxic effects. While specific studies on the anticancer activity of this compound are not extensively documented, a wealth of research on its analogues highlights the significant potential of this chemical class in oncology.

Novel derivatives of aminophenyl-1,4-naphthoquinones featuring a pyrrolidine group have been synthesized and investigated for their mechanisms of killing leukemic cells. nih.gov Two such compounds, TW-85 and TW-96, induced concentration- and time-dependent apoptotic and/or necrotic cell death in human U937 promonocytic leukemia cells. nih.gov Notably, normal peripheral blood mononuclear cells were considerably less affected by these compounds, suggesting a degree of selectivity for cancer cells. nih.gov At lower micromolar concentrations, TW-85 primarily induced apoptosis in U937 cells, while TW-96, though a weaker apoptotic agent, was a more potent inducer of necrosis across three different leukemic cell lines. nih.gov The cytotoxic mechanisms of both compounds involved the opening of the mitochondrial permeability transition pore, release of cytochrome c, and activation of caspases in U937 cells. nih.gov Interestingly, the cytotoxicity of TW-96 was also linked to an increase in cytosolic reactive oxygen species (ROS). nih.gov

Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which are structurally related to the pyrrolidinone core, have been synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into these structures was found to significantly enhance their anticancer activity. researchgate.net

Spirooxindole pyrrolidine/pyrrolizidine analogues have also demonstrated promising anticancer properties. rsc.org Several synthesized spirooxindole analogues showed greater potency against the A549 human lung cancer cell line. rsc.org Importantly, some of the most effective compounds against cancerous cells appeared to be non-cytotoxic to non-cancerous mouse embryonic fibroblast cell lines, indicating a favorable selectivity profile. rsc.org The apoptotic effect of these potent compounds was confirmed through Hoechst and acridine (B1665455) orange/ethidium bromide staining, which showed a decrease in cell proliferation. rsc.org

The anticancer potential of pyrrolidine derivatives is further exemplified by new synthetic nitro-pyrrolomycins, which have shown activity against colon (HCT116) and breast (MCF 7) cancer cell lines. mdpi.com These compounds were also found to be less toxic towards normal epithelial cells compared to the natural pyrrolomycin C. mdpi.com

| Compound/Analogue Class | Cell Line(s) | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Pyrrolidine-aminophenyl-1,4-naphthoquinones (e.g., TW-85, TW-96) | U937, K562, CCRF-CEM | Apoptosis and/or necrosis | Mitochondrial permeability transition pore opening, cytochrome c release, caspase activation, ROS generation (TW-96) |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | Enhanced anticancer activity with specific heterocyclic ring additions | Not specified |

| Spirooxindole pyrrolidine/pyrrolizidine analogues | A549 | Cytotoxicity, decreased cell proliferation | Apoptosis |

| Nitro-pyrrolomycins | HCT116, MCF 7 | Antitumoral activity | Not specified |

Pyrrolidine derivatives are well-recognized for their broad-spectrum antimicrobial properties. researchgate.net Analogues of this compound have demonstrated significant activity against various bacterial and fungal pathogens.

For instance, a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones were synthesized and evaluated for their in vitro antimicrobial activity. mdpi.com One compound, bearing a 5-nitrothiophene substituent, exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, with MIC values ranging from 1–8 µg/mL. mdpi.com

N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid, another analogue, has shown notable antibacterial activity against several Gram-negative bacterial strains. researchgate.net The antibacterial activities of a series of related carboxamides were evaluated against five Gram-positive and five Gram-negative bacterial strains, with some compounds showing potent activity. researchgate.net For example, one derivative displayed the highest antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL. researchgate.net

New synthetic nitro-pyrrolomycins have also been identified as promising antibacterial agents. mdpi.com These compounds have shown diverse killing effects against both Gram-positive (S. aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens. mdpi.com The presence of a nitro substituent on the pyrrole (B145914) ring was found to improve the minimal bactericidal concentration (MBC) against these strains. mdpi.com

| Compound/Analogue Class | Microorganism(s) | Activity | MIC/MBC Value |

|---|---|---|---|

| 4-Substituted-1-(4-substituted phenyl)pyrrolidine-2-ones | Multidrug-resistant Staphylococcus aureus | Antibacterial | 1–8 µg/mL |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid analogues | Gram-negative bacteria, Staphylococcus aureus | Antibacterial | 15.6 µg/mL (for a specific derivative against S. aureus) |

| Nitro-pyrrolomycins | Staphylococcus aureus, Pseudomonas aeruginosa | Antibacterial | Improved MBC values compared to natural pyrrolomycin C |

The pyrrolidine core is a key feature of several anticonvulsant drugs, and research into its analogues continues to yield compounds with significant potential in the management of epilepsy and pain.

A series of water-soluble analogues of previously described anticonvulsants, based on a pyrrolidine-2,5-dione structure, demonstrated broad-spectrum anticonvulsant properties in various animal seizure models. mdpi.com One particularly potent compound showed robust activity in the maximal electroshock (MES) test, the pentylenetetrazole-induced seizure model (scPTZ), and the psychomotor 6 Hz seizure model in mice. mdpi.com This compound was also effective in a model of drug-resistant epilepsy. mdpi.com In addition to its anticonvulsant effects, this compound exhibited high efficacy against pain in models of tonic, neurogenic, and neuropathic pain. mdpi.com The proposed mechanism of action is complex, potentially involving the inhibition of sodium and calcium currents, as well as TRPV1 receptor antagonism. mdpi.com

Another study on N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione (B1595552) also identified compounds with significant anticonvulsant and antinociceptive activity. nih.gov Certain compounds were found to prolong the latency time to seizures in the pilocarpine-induced seizure test and elevate the electroconvulsive threshold in the MEST test. nih.gov Furthermore, some of these derivatives displayed potent antinociceptive effects in the hot plate test. nih.gov

Hybrid molecules incorporating the pyrrolidine-2,5-dione core have also been developed, showing potent anticonvulsant properties in the MES and 6 Hz seizure models. nih.gov One of the most active compounds also proved effective in models of tonic, capsaicin-induced, and oxaliplatin-induced neuropathic pain. nih.gov Its mechanism of action is thought to involve the inhibition of L-type calcium channels. nih.gov

| Compound/Analogue Class | Seizure/Pain Model | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Pyrrolidine-2,5-dione analogues | MES, scPTZ, 6 Hz seizure models; tonic, neurogenic, and neuropathic pain models | Anticonvulsant and antinociceptive activity | Inhibition of sodium and calcium currents, TRPV1 receptor antagonism |

| N-Mannich bases of pyrrolidine-2,5-dione | Pilocarpine-induced seizures, MEST, hot plate test | Anticonvulsant and antinociceptive activity | Not specified |

| Hybrid pyrrolidine-2,5-dione derivatives | MES, 6 Hz seizure models; tonic, capsaicin-induced, and neuropathic pain models | Anticonvulsant and antinociceptive activity | Inhibition of L-type calcium channels |

Pyrrolidine and its analogues have been investigated for their anti-inflammatory and immunomodulatory activities, with many derivatives showing promising results. nih.gov

One analogue, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, was identified as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme involved in the production of the pro-inflammatory mediator leukotriene B(4) (LTB(4)). nih.gov This suggests a potential anti-inflammatory role for this class of compounds.

Furthermore, a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was synthesized and evaluated for its in vitro inhibitory potentials against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are key enzymes in the inflammatory cascade. mdpi.com The compound exhibited inhibitory activity against all three enzymes, with IC50 values of 314, 130, and 105 µg/mL for COX-1, COX-2, and 5-LOX, respectively. mdpi.com

The immunomodulatory potential of pyrrolidine analogues is also an area of active research. Chalcone derivatives, which can be seen as structural relatives, have been shown to modulate the functioning of various innate and adaptive immune cells, including granulocytes, macrophages, and T-lymphocytes. researchgate.net Their immunomodulatory activities are attributed to the inhibition of neutrophil chemotaxis, phagocytosis, and the production of reactive oxygen species, as well as the suppression of pro-inflammatory mediators. researchgate.net While not directly focused on this compound, these findings highlight the potential for pyrrolidine-containing compounds to influence immune responses.

| Compound/Analogue Class | Target/Model | Observed Effect | IC50 Value |

|---|---|---|---|

| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | Leukotriene A(4) (LTA(4)) hydrolase | Potent inhibition | Not specified |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | Inhibition | 314 µg/mL |

| COX-2 | 130 µg/mL | ||

| 5-LOX | 105 µg/mL |

Beyond the well-documented anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, analogues of this compound have been explored for other biological activities.

One notable example is the investigation of 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one (B1211812) as a potential antiamnesic agent. nih.gov This suggests that modifications to the pyrrolidinone scaffold could lead to compounds with nootropic or cognitive-enhancing effects.

The broad therapeutic potential of pyrrolidine analogues is also evident from their application as antiviral agents. nih.gov For example, telaprevir, a pyrrolidine derivative, is an antiviral drug used in the treatment of chronic Hepatitis C. nih.gov This highlights the versatility of the pyrrolidine scaffold in targeting a wide range of biological processes and disease states.

Advanced Preclinical Research Considerations

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

A thorough search of scientific databases and literature has not yielded any specific in vitro ADME data for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine. Key parameters essential for predicting a compound's behavior in a biological system, such as metabolic stability, cell permeability, and plasma protein binding, have not been publicly reported. Without this foundational data, the absorption and distribution characteristics of the compound remain speculative.

In Vivo Pharmacokinetic and Pharmacodynamic Profiling

Similarly, there is a notable absence of published in vivo studies detailing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. Pharmacokinetic parameters, which describe the journey of a drug through the body, including its absorption, distribution, metabolism, and excretion over time, are not available. Furthermore, no pharmacodynamic studies linking the compound's concentration to a specific biological effect have been found in the public domain.

Toxicology and Safety Pharmacology Assessments

Comprehensive toxicological and safety pharmacology data for this compound are not currently available in the public record. Essential assessments to identify potential adverse effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems, have not been published. This lack of data precludes any definitive statement on the compound's safety profile.

Formulation Development for Preclinical Studies

Information regarding the formulation development of this compound for preclinical research is also scarce. The strategies to develop suitable delivery systems, such as solutions or suspensions for oral or intravenous administration in animal models, have not been detailed in accessible scientific literature. wuxiapptec.comnih.govresearchgate.net The physicochemical properties of the compound that would inform such formulation efforts, including its solubility and stability, are not well-documented. chemheterocycles.com

Future Directions and Therapeutic Potential

Derivatization for Enhanced Potency, Selectivity, and Efficacy

The future therapeutic development of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine would likely begin with systematic derivatization to enhance its pharmacological properties. Structure-activity relationship (SAR) studies on analogous compounds, such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, have demonstrated that modifications to the core structure can significantly impact biological activity. nih.gov For this compound, derivatization strategies could focus on several key areas:

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine ring itself can be substituted at various positions to alter the compound's interaction with biological targets. The stereochemistry of these substitutions can also play a crucial role in determining the biological profile of the resulting drug candidates. nih.govnih.gov

Alterations to the 4-Nitrophenoxy Moiety: The nitro group's position and electronic properties are significant. mdpi.com Shifting the nitro group to the ortho or meta positions could influence the compound's binding affinity and activity. Furthermore, replacing the nitro group with other electron-withdrawing or electron-donating groups could fine-tune its pharmacological effects.

Linker Modification: The ethyl linker connecting the pyrrolidine and phenoxy groups could be lengthened, shortened, or made more rigid to optimize the spatial orientation of the two key moieties. Studies on pyrrolidine amide derivatives have shown that both flexible and rigid linkers can influence potency and selectivity. rsc.org

Multi-targeting Approaches and Combination Therapies

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a shift from single-target drugs to multi-target-directed ligands (MTDLs). acs.org The pyrrolidine scaffold is well-suited for the design of such multi-targeting agents. ebi.ac.uk By incorporating additional pharmacophores, derivatives of this compound could be engineered to interact with multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. acs.org

For instance, a derivative could be designed to inhibit a key enzyme while also acting as an antagonist for a specific receptor, a strategy that has shown promise in treating complex diseases. The inherent versatility of the pyrrolidine ring allows for the attachment of various functional groups, making it an attractive core for developing MTDLs. nih.gov

In addition to multi-targeting, the potential for using derivatives of this compound in combination with existing therapies should be explored. A compound that modulates a novel pathway could be used to sensitize cells to the effects of an established drug, potentially allowing for lower doses and reduced side effects.

Potential Clinical Applications and Disease Areas

Given the biological activities associated with its core components, this compound and its future derivatives could be investigated for a range of clinical applications:

Oncology: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs. mdpi.com In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species, leading to selective killing of cancer cells. mdpi.com This suggests that derivatives of this compound could be developed as targeted cancer therapies.

Inflammatory Diseases: The structurally related compound 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine was identified as a potent inhibitor of leukotriene A(4) hydrolase, an enzyme involved in inflammatory processes. nih.gov This indicates that derivatives of this compound may possess anti-inflammatory properties and could be explored for the treatment of conditions like inflammatory bowel disease and psoriasis. nih.gov

Infectious Diseases: The nitro group is a key component of several antimicrobial drugs. nih.gov Research into novel nitro-containing compounds for the treatment of bacterial and parasitic infections is ongoing. nih.gov Therefore, derivatives of this compound could be screened for their potential as new anti-infective agents.

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in a number of drugs that act on the central nervous system. nih.gov Depending on the modifications made to the parent compound, derivatives could be designed to cross the blood-brain barrier and interact with CNS targets, potentially leading to treatments for neurodegenerative diseases or psychiatric disorders.

Below is a table summarizing the potential therapeutic areas for derivatives of this compound based on the properties of its constituent moieties.

| Therapeutic Area | Rationale |

| Oncology | The 4-nitrophenoxy group can act as a bioreductive trigger in hypoxic tumor environments. mdpi.com |

| Inflammatory Diseases | Structurally similar compounds exhibit anti-inflammatory activity by inhibiting key enzymes in inflammatory pathways. nih.gov |

| Infectious Diseases | The nitro group is a known pharmacophore in various antimicrobial agents. nih.gov |

| CNS Disorders | The pyrrolidine scaffold is a common feature in centrally acting drugs. nih.gov |

Emerging Research Avenues and Unexplored Biological Space

Beyond the more established therapeutic areas, the unique chemical structure of this compound opens up avenues for exploring novel biological activities. The combination of the pyrrolidine ring and the 4-nitrophenoxy moiety may lead to interactions with previously undrugged targets or novel biological pathways.

Future research could employ high-throughput screening of this compound and its derivatives against a wide array of biological targets to uncover unexpected activities. The use of chemoproteomics and other advanced techniques could help to identify the cellular targets of these compounds and elucidate their mechanisms of action.

Furthermore, the development of novel synthetic methodologies could allow for the creation of more complex and diverse derivatives of this compound, expanding the chemical space available for drug discovery. organic-chemistry.org The exploration of this unexplored biological space holds the promise of identifying first-in-class therapeutics for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodology : A feasible route involves nucleophilic substitution between 4-nitrophenol and a pyrrolidine-containing alkyl halide. For example, reacting 2-chloroethylpyrrolidine with 4-nitrophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product . Optimization should focus on solvent choice, temperature, and stoichiometry to minimize side reactions (e.g., elimination).

Q. How can the purity and structural integrity of this compound be verified?

- Methodology : Use a combination of analytical techniques:

- NMR : Compare H and C spectra with literature data to confirm substituent positions (e.g., nitrophenoxy vs. pyrrolidine signals) .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% recommended for research use) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (C₁₂H₁₆N₂O₃; theoretical 236.27 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to prevent inhalation of dust or vapors .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields during scale-up synthesis?

- Methodology :

- Kinetic Analysis : Perform time-course studies to identify bottlenecks (e.g., incomplete substitution due to steric hindrance).

- Solvent Screening : Test alternatives like THF or acetonitrile to improve solubility and reaction efficiency .

- Catalyst Exploration : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Q. How does the electronic nature of the nitrophenoxy group influence reactivity in downstream applications?

- Methodology :

- Computational Studies : Use DFT calculations (e.g., Gaussian) to map electron density distribution and predict sites for electrophilic/nucleophilic attacks .

- Experimental Probes : Conduct Hammett substituent analysis by synthesizing analogs with electron-withdrawing/donating groups on the phenyl ring and compare reaction rates (e.g., Suzuki coupling efficiency) .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization routes are viable?

- Methodology :

- Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .

- Pyrrolidine Modification : Alkylation or acylation of the pyrrolidine nitrogen to introduce pharmacophores (e.g., targeting kinase inhibitors) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV chamber) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction or oxidation) .

- Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Methodological Considerations for Experimental Design

Q. How to troubleshoot inconsistent spectroscopic data during characterization?

- Methodology :

- Impurity Identification : Use LC-MS to detect trace contaminants (e.g., unreacted starting materials).

- Deuterated Solvent Effects : Ensure NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) do not cause signal splitting due to residual protons .

Q. What advanced techniques elucidate the compound’s conformational dynamics in solution?

- Methodology :

- VT-NMR : Variable-temperature NMR to study rotational barriers around the ethylpyrrolidine linkage .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane) to resolve molecular geometry and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro